molecular formula C10H17N3 B13268497 1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine

1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine

Cat. No.: B13268497
M. Wt: 179.26 g/mol
InChI Key: KRCARRJBDHXYCG-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methylcyclopentanone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME) .

Industrial Production Methods

Industrial production of this compound may involve a one-pot, multi-step process to enhance efficiency and reduce costs. The use of microwave irradiation can significantly shorten reaction times, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(2-methylphenyl)-1H-pyrazol-3-amine
  • 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine
  • 1-methyl-N-(2-methylcyclobutyl)-1H-pyrazol-3-amine

Uniqueness

1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclopentyl ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-methyl-N-(2-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-4-3-5-9(8)11-10-6-7-13(2)12-10/h6-9H,3-5H2,1-2H3,(H,11,12)

InChI Key

KRCARRJBDHXYCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=NN(C=C2)C

Origin of Product

United States

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